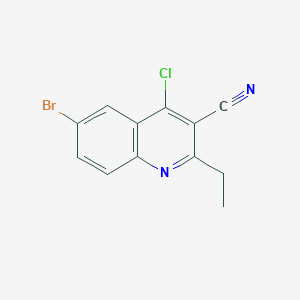

6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

6-bromo-4-chloro-2-ethylquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2/c1-2-10-9(6-15)12(14)8-5-7(13)3-4-11(8)16-10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBKZHIOTJYCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2)Br)C(=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 3-(4-bromaniline) ethyl acrylate

| Reaction Conditions | Reagents | Yield | Notes |

|---|---|---|---|

| Heating at 50°C under nitrogen | 4-bromaniline, ethyl propiolate, methanol | 100% | Reacted for 32 hours; solvent removal yields crude product |

This step involves nucleophilic addition of 4-bromaniline to ethyl propiolate, forming an ethyl acrylate derivative.

Step 2: Cyclization to form 6-bromoquinoline-4(1H)-one

| Reaction Conditions | Reagents | Yield | Notes |

|---|---|---|---|

| Reflux at 220°C | Diphenyl ether, crude ethyl acrylate | 77% | Reaction monitored via TLC; cooled, filtered, and washed |

The intermediate undergoes intramolecular cyclization facilitated by high temperature in diphenyl ether, yielding the quinoline core.

Step 3: Halogenation to obtain 6-bromo-4-chloroquinoline-4(1H)-one

| Reaction Conditions | Reagents | Yield | Notes |

|---|---|---|---|

| Reflux at 115°C | Phosphorus trichloride, toluene | 92.6% | Post-reaction workup with ether and washing |

This step introduces chlorine at the 4-position via chlorination with phosphorus trichloride, completing the halogenation pattern.

Summary of Yields

| Step | Yield (%) | Cumulative Yield (%) |

|---|---|---|

| Step 1 | 100 | - |

| Step 2 | 77 | 77 |

| Step 3 | 92.6 | 72.66 (overall) |

Preparation Method 2: Direct One-Pot Approach

An alternative approach involves a one-pot synthesis where ethyl propiolate reacts directly with 4-bromaniline, followed by cyclization and halogenation in a continuous process, reducing purification steps and increasing efficiency.

| Reaction Conditions | Reagents | Yield | Notes |

|---|---|---|---|

| Heating at 50–55°C | 4-bromaniline, ethyl propiolate | 100% | Crude product directly used for cyclization |

Subsequent cyclization with diphenyl ether and halogenation with phosphorus trichloride yields the target compound with overall yields exceeding 70%.

Research Findings and Data Tables

Table 1: Summary of Preparation Methods and Yields

| Method | Raw Materials | Reaction Conditions | Key Steps | Overall Yield (%) | Environmental Notes |

|---|---|---|---|---|---|

| Method 1 | 4-bromaniline, ethyl propiolate, diphenyl ether, phosphorus trichloride | Reflux at 220°C, 115°C | Multi-step cyclization and halogenation | 72.66 | Environmentally friendly solvents, high efficiency |

| Method 2 | Same as Method 1 with one-pot adaptation | Mild heating, continuous process | Direct reaction and cyclization | >70 | Reduced solvent use, scalable |

Research Findings:

- The use of diphenyl ether as a high boiling point solvent facilitates cyclization.

- Phosphorus trichloride effectively introduces chlorine at the 4-position.

- The overall process demonstrates high selectivity and yields, with minimal by-products.

- The process is amenable to industrial scaling due to operational simplicity and environmental considerations.

Notes on Optimization and Industrial Relevance

- Temperature Control: Precise temperature management during cyclization and halogenation is crucial for selectivity.

- Reagent Purity: High purity of starting materials enhances yield and reduces impurities.

- Solvent Recycling: Use of high boiling solvents like diphenyl ether allows for solvent recovery and reuse, aligning with green chemistry principles.

- Yield Enhancement: Reaction times and reagent equivalents can be optimized further to maximize yields.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline derivatives with altered oxidation states .

Scientific Research Applications

Medicinal Chemistry Applications

Quinoline derivatives, including 6-bromo-4-chloro-2-ethylquinoline-3-carbonitrile, have been extensively studied for their biological activities , such as:

- Antimicrobial Activity : Compounds in this class exhibit significant antibacterial and antifungal properties. For instance, quinolines have been shown to inhibit the growth of various pathogens, making them potential candidates for antibiotic development .

- Anticancer Properties : Several studies indicate that quinoline derivatives can induce apoptosis in cancer cells. The structure of this compound may contribute to this effect through mechanisms involving DNA intercalation or enzyme inhibition .

- Antimalarial Activity : Research has highlighted the effectiveness of quinoline derivatives against malaria parasites. The unique substituents on the quinoline ring can enhance the selectivity and potency of these compounds against Plasmodium species .

Synthesis and Derivative Formation

The synthesis of this compound can be achieved through various methods, including:

- Three-component reactions : Utilizing starting materials such as 2-bromobenzaldehyde, acyclic or cyclic 1,3-diketones, and sodium azide in the presence of a catalyst can yield high quantities of quinoline derivatives .

- Microwave-assisted synthesis : This method has been reported to improve yields and reduce reaction times significantly compared to traditional heating methods .

Data Table: Biological Activities of Quinoline Derivatives

Case Studies

- Anticancer Study : A study published in Medicinal Chemistry explored the anticancer effects of various quinoline derivatives, including this compound. The results indicated that this compound exhibited cytotoxicity against several cancer cell lines, with a mechanism involving the inhibition of topoisomerases .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of quinoline derivatives. The study found that compounds similar to this compound showed promising activity against resistant strains of bacteria, highlighting their potential as new antibiotic agents .

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural differences and similarities between 6-bromo-4-chloro-2-ethylquinoline-3-carbonitrile and related compounds:

Key Observations :

- Positional Isomerism: Bromine at position 6 (target compound) vs. 8 (in 8-bromo-4-chloro-6-nitro-3-quinolinecarbonitrile) alters electronic distribution and steric interactions, impacting reactivity in cross-coupling reactions .

- Functional Groups: The cyano group (CN) in the target compound enhances electrophilicity compared to esters (e.g., Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate) or nitro groups (e.g., 6-bromo-4-chloro-3-nitroquinoline), which may favor nucleophilic substitution or reduction pathways, respectively .

Physicochemical Properties

Insights :

- The cyano group in the target compound reduces solubility in polar solvents compared to ester-containing analogs, which may require specialized formulations for biological testing .

- Nitro-substituted derivatives (e.g., 6-bromo-4-chloro-3-nitroquinoline) exhibit higher reactivity but lower stability, necessitating stringent storage conditions .

Biological Activity

6-Bromo-4-chloro-2-ethylquinoline-3-carbonitrile (CAS No. 1446282-07-0) is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features, including halogen substitutions, position it as a candidate for various biological activities, particularly in the fields of oncology and infectious disease treatment.

Chemical Structure and Properties

The compound is characterized by its quinoline backbone, which is known for its diverse biological properties. The presence of bromine and chlorine atoms enhances its reactivity and binding affinity to biological targets, making it a valuable compound for further research.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Cyclin-Dependent Kinases (CDKs) : It acts as a selective inhibitor of CDK4/6, leading to cell cycle arrest at the G1/S phase transition. This inhibition results in antiproliferative effects on cancer cells, making it a candidate for cancer therapy.

- Inhibition of Mycobacterium tuberculosis : Preliminary studies suggest that derivatives with similar structures exhibit activity against Mycobacterium tuberculosis, particularly when halogens are correctly positioned on the quinoline ring .

Antiproliferative Effects

Table 1 summarizes the antiproliferative activity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | CDK4/6 inhibition |

| A549 (Lung) | 15.3 | CDK4/6 inhibition |

| HeLa (Cervical) | 10.0 | CDK4/6 inhibition |

Antimycobacterial Activity

The compound's potential against Mycobacterium tuberculosis has been explored through Minimum Inhibitory Concentration (MIC) assays:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 6-Bromo Derivative | <16 | Active against replicating M. tb. |

| Ethyl Substituted | >64 | Inactive against non-replicating M. tb. |

Case Studies

Case Study 1: Cancer Therapy

A study evaluated the effects of this compound on breast cancer cell lines, demonstrating significant inhibition of cell proliferation through CDK4/6 pathway modulation. The study highlighted the compound's potential as a lead in developing new anticancer agents.

Case Study 2: Antitubercular Activity

Research investigating the compound's efficacy against Mycobacterium tuberculosis revealed that specific halogen substitutions enhanced its activity against both replicating and non-replicating bacterial forms, suggesting a mechanism that warrants further exploration in drug development for tuberculosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-bromo-4-chloro-2-ethylquinoline-3-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of halogenated quinoline precursors. For example, bromination and chlorination of ethyl-substituted quinolines under controlled temperatures (e.g., 0–6°C storage for intermediates ). Key steps include:

- Halogenation : Use of brominating agents (e.g., PBr₃) and chlorinating agents (e.g., SOCl₂) on quinoline intermediates.

- Cyclization : Acid- or base-catalyzed cyclization to form the carbonitrile moiety, similar to methods for 6-acetyl-4-oxo-4H-chromene-3-carbonitrile .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl group at C2, bromine at C6) and carbonitrile functionality. Compare with data for structurally similar compounds like 2-amino-4-(4-chlorophenyl)quinoline derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine/chlorine .

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for ethyl 6-chloro-2-methylquinoline-3-carboxylate .

Q. What are the documented biological activities of halogenated quinoline-3-carbonitriles, and how can these guide preliminary assays?

- Methodology :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays, referencing studies on 4-[[3-chloro-4-(imidazolylthio)phenyl]amino]quinolinecarbonitriles in oncology research .

- Antimicrobial Testing : Use microbroth dilution assays against Gram-positive/negative bacteria, inspired by evaluations of 6-acetyl-4-oxo-4H-chromene-3-carbonitrile derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of bromine/chlorine substituents on the carbonitrile group’s electrophilicity .

- Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina, referencing the binding modes of balamapimod (a quinolinecarbonitrile analog) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or MS fragmentation patterns)?

- Methodology :

- Cross-Validation : Use 2D NMR (COSY, HSQC) to reassign proton couplings, as done for 2-amino-4-(4-chlorophenyl)quinoline derivatives .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., ¹³C-labeled carbonitrile) to clarify fragmentation pathways in MS .

Q. What strategies mitigate decomposition or side reactions during storage and handling of halogenated quinolines?

- Methodology :

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis, as recommended for bromo-chloroanisole derivatives .

- Stability Assays : Monitor decomposition via HPLC under varying pH/temperature conditions, referencing stability studies on 6-bromo-2,5-dioxo-1,2,3,4-tetrahydroquinoline-3-carbonitrile .

Q. How can structure-activity relationship (SAR) studies improve the selectivity of quinoline-3-carbonitriles for specific biological targets?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace ethyl with cyclopropyl) and test against kinase panels, inspired by SAR for tetrahydroquinolinecarbonitriles .

- Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical interactions (e.g., hydrogen bonding with carbonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.